N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine
Description
N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine is a tertiary amine characterized by a furan-substituted ethyl backbone and a diethylamine moiety. The compound features a 2-furyl group attached to the first carbon of an ethyl chain, with a primary amino (-NH₂) group on the second carbon and two ethyl substituents on the nitrogen atom (Fig. 1).
Properties
IUPAC Name |
N,N-diethyl-1-(furan-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-12(4-2)9(8-11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBTZZUXZNNSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390182 | |
| Record name | N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842971-89-5 | |
| Record name | N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Reactions
- 2-Chloroacetylfuran is a common starting material, prepared by chlorination of acetylfuran in suitable solvents.
- This compound is reacted with hexamethylene tetramine and tetrabutylammonium bromide or iodide to form a quaternary ammonium salt intermediate.
- The intermediate is then treated with an alcoholic HCl solution to yield 2-(2-furyl)aminomethylketone hydrochloride.
Hydrogenation Step
- The aminomethylketone hydrochloride is subjected to catalytic hydrogenation using Raney nickel in aqueous or aqueous-alcoholic media under elevated hydrogen pressure (e.g., 3.5 kg/cm²).
- This step reduces the ketone to the corresponding ethanolamine, 2-(2-furyl)ethanolamine.
- After hydrogenation, an alkaline reagent such as NaOH or K₂CO₃ is added to neutralize and facilitate isolation of the free amine.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of acetylfuran | Chlorinating agent in solvent | - | Produces 2-chloroacetylfuran |
| Reaction with hexamethylene tetramine | Hexamethylene tetramine, tetrabutylammonium salt | - | Forms quaternary ammonium salt |
| Acidic treatment | Alcoholic HCl | - | Forms aminomethylketone hydrochloride |
| Hydrogenation | Raney nickel, H₂ (3.5 kg/cm²), aqueous/methanol | ~80 | Produces 2-(2-furyl)ethanolamine |
This process is described in detail in patent CA2025374A1, which emphasizes the importance of controlled temperature (20-25°C) and hydrogen pressure for optimal conversion.
Functionalization to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine
Aminoalkylation and Diethyl Substitution
- The free 2-(2-furyl)ethanolamine intermediate is further reacted with diethylamine or diethylamine derivatives to introduce the N,N-diethyl substitution on the amino group.
- This can be achieved via nucleophilic substitution or reductive amination methods, depending on the available functional groups.
Alternative Synthetic Routes
- Some literature reports the use of formaldehyde and secondary amines in Mannich-type reactions to introduce aminoalkyl groups on furan rings, followed by purification steps.
- Other methods involve the use of alkyl halides or activated intermediates to alkylate the amino group selectively.
Purification and Characterization
- The final compound is typically purified by extraction, crystallization, or chromatographic methods.
- Analytical techniques such as Gas Chromatography (GC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS) are used to confirm purity and structure.
- Yields for the final N,N-diethylated product vary but are generally optimized to achieve high purity (>90%) and good recovery.
Summary Table of Preparation Steps
Research Findings and Notes
- The hydrogenation step is critical and requires precise control of pressure and catalyst to avoid over-reduction or side reactions.
- The use of phase transfer catalysts such as tetrabutylammonium salts enhances the reaction efficiency in early steps.
- Alternative synthetic routes involving Mannich reactions or formaldehyde-mediated alkylations provide flexibility but may require additional purification.
- The compound’s molecular formula is C₁₀H₁₈N₂O with a molecular weight of 182.26 g/mol.
- No direct synthesis protocols from commercial databases like BenchChem or Smolecule are considered reliable; patent literature and peer-reviewed journals provide the authoritative methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and diethylamine groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Structural Features :
- Diethylamine tail : Hydrophobic substituents that may influence solubility and receptor binding.
- Primary amino group: A reactive site for further functionalization or hydrogen bonding.
Comparison with Structurally Similar Compounds
The compound’s biological and physicochemical properties can be inferred through comparisons with analogs differing in substituents or backbone modifications. Below is a detailed analysis of key structural variants and their implications.
N,N-Dimethyl vs. N,N-Diethyl Substituents
Replacing diethylamine with dimethylamine alters steric bulk and hydrophobicity. For example:
- [2-amino-1-(furan-2-yl)ethyl]dimethylamine (C₈H₁₄N₂O, MW 154.21) has reduced lipophilicity compared to the diethyl variant due to smaller methyl groups. This may enhance aqueous solubility but reduce membrane permeability .
- N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine (estimated C₁₀H₁₈N₂O, MW ~182.26) likely exhibits higher hydrophobicity, favoring interactions with lipid-rich environments or hydrophobic protein pockets .
Implications :
- Diethyl groups in the target compound may enhance binding to hydrophobic domains in proteins, as seen in sunitinib derivatives where similar modifications improved kinase inhibition .
Backbone Modifications: Furyl vs. Aryl or Alicyclic Groups
Replacing the furyl group with other hydrophobic moieties significantly impacts electronic and steric properties:
Furyl-Specific Advantages :
- The furan ring’s oxygen atom can participate in hydrogen bonding or dipole interactions, unlike purely aliphatic or phenyl groups.
- Smaller size compared to substituted phenyl groups (e.g., dimethoxyphenyl) may reduce steric clashes in binding pockets .
Alkyl Chain Length: Diethylamine vs. Dipropylamine
Increasing alkyl chain length from ethyl to propyl enhances lipophilicity:
Trade-offs :
- Longer chains may improve binding to hydrophobic targets but reduce solubility and increase off-target effects.
Biological Activity
N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, alongside synthesized data tables for clarity.
Chemical Structure and Properties
This compound features a furan ring, an amino group, and diethylamine moieties. Its structure enables various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
2. Anticancer Properties
The compound has been evaluated for its anticancer effects against several cancer cell lines. Notably, it has demonstrated cytotoxicity towards human lung (A549), colon (HT-29), and breast (MCF-7) cancer cells. The proposed mechanism involves induction of apoptosis through activation of caspase pathways.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation.
- Receptor Modulation: It can modulate receptor activity linked to growth signaling pathways.
Table 1: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25 | Apoptosis via caspase activation |
| HT-29 | 30 | Cell cycle arrest |
| MCF-7 | 20 | Induction of oxidative stress |
Case Study 1: Anticancer Activity in A549 Cells
In a study conducted by Flynn et al., this compound was tested against A549 lung cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value of 25 µM. The study highlighted the compound's ability to induce apoptosis by activating caspase-3 and caspase-9 pathways.
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. This study supports its potential as a therapeutic agent against bacterial infections.
Q & A
Basic Question
- NMR Spectroscopy:
- FT-IR: Detect N-H stretches (~3300 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
How can researchers resolve discrepancies in reaction yields when scaling up synthesis?
Advanced Question
Yield variations often arise from kinetic vs. thermodynamic control. Methodological steps:
Kinetic Analysis: Conduct small-scale reactions at varying temperatures (e.g., 0°C to 60°C) to identify optimal conditions .
Byproduct Profiling: Use LC-MS to detect intermediates (e.g., over-reduced or oxidized species) and adjust reducing agent stoichiometry .
Scale-Up Adjustments: Increase stirring efficiency and control exothermicity via gradual reagent addition .
Advanced Question
- NOESY Experiments: Identify spatial proximity between the furan ring and ethyl groups to confirm stereochemistry .
- VT-NMR (Variable Temperature): Observe dynamic effects (e.g., ring puckering in the furan moiety) by acquiring spectra at 25°C and −40°C .
- Chiral Shift Reagents: Add Eu(fod)₃ to resolve enantiomers via split signals in ¹H NMR .
How can computational modeling predict the compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
